![molecular formula C21H29NO4S B038719 (Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid CAS No. 121700-32-1](/img/structure/B38719.png)
(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ono-NT 125 is a compound known for its unique properties and applications in various fields, particularly in the treatment of advanced solid tumors. It is an investigational, autologous, fully-individualized, multi-specific TCR therapy targeting neoantigens for the treatment of advanced solid tumors . This compound is designed to contain up to five distinct neoantigen-specific TCRs per patient in a single cell product of highly functional engineered T cells .
Méthodes De Préparation
The synthetic routes and reaction conditions for Ono-NT 125 are not widely documented in public sources. it is known that the compound is produced through advanced biotechnological methods involving the engineering of T cells to express specific TCRs that target neoantigens . Industrial production methods likely involve sophisticated cell culture techniques and genetic engineering to ensure the precise expression of the desired TCRs.
Analyse Des Réactions Chimiques
Ono-NT 125 undergoes various chemical reactions, primarily involving the interaction of its TCRs with neoantigens presented by HLA class I and HLA class II molecules . The major products formed from these reactions are the targeted destruction of cancer cells expressing the specific neoantigens. Common reagents and conditions used in these reactions include the engineered T cells and the specific neoantigens they target.
Applications De Recherche Scientifique
Ono-NT 125 has significant applications in scientific research, particularly in the fields of oncology and immunotherapy. It is used in the treatment of advanced solid tumors by targeting neoantigens specific to each individual cancer patient . This approach aims to reduce the probability of antigen escape and potentially maximize the depth and durability of clinical responses in a patient population with difficult-to-treat tumors and high unmet need . Additionally, Ono-NT 125 is being evaluated for its safety and clinical activity as a potential new treatment option for patients with recurrent and metastatic solid tumors .
Mécanisme D'action
The mechanism of action of Ono-NT 125 involves the targeting of neoantigens presented by HLA class I and HLA class II molecules on the surface of cancer cells . The engineered T cells express specific TCRs that recognize and bind to these neoantigens, leading to the targeted destruction of the cancer cells. This process involves the activation of the T cells and the subsequent release of cytotoxic molecules that induce apoptosis in the cancer cells .
Comparaison Avec Des Composés Similaires
Ono-NT 125 is unique in its fully-individualized approach to TCR therapy, targeting multiple neoantigens specific to each individual cancer patient . Similar compounds include other TCR therapies that target neoantigens, but they may not offer the same level of individualization and multi-specificity. Some similar compounds include other TCR therapies developed by various biotechnology companies, but Ono-NT 125 stands out due to its ability to target up to five distinct neoantigens per patient .
Propriétés
Numéro CAS |
121700-32-1 |
---|---|
Formule moléculaire |
C21H29NO4S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid |
InChI |
InChI=1S/C21H29NO4S/c1-15-7-11-18(12-8-15)27(25,26)22-14-20-17-10-9-16(13-17)19(20)5-3-2-4-6-21(23)24/h3,5,7-8,11-12,16-17,19-20,22H,2,4,6,9-10,13-14H2,1H3,(H,23,24)/b5-3-/t16-,17+,19-,20+/m0/s1 |
Clé InChI |
ZQUVNOMEXKWSRI-ZVQSNZPMSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2/C=C\CCCC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O |
Synonymes |
ONO-NT 026 ONO-NT 125 ONO-NT 125, (1R-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT 125, (1S-(1alpha,2alpha(Z),3beta,4alpha))-isomer ONO-NT-026 ONO-NT-125 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.